molecular formula C14H18FN B13308347 N-[(2-Fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine

N-[(2-Fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine

Cat. No.: B13308347
M. Wt: 219.30 g/mol
InChI Key: AVFVEOXJUBZBIF-UHFFFAOYSA-N
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Description

N-[(2-Fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine is a bicyclic amine derivative featuring a norbornane (bicyclo[2.2.1]heptane) core substituted with a 2-fluorobenzyl group at the amine position. This compound belongs to a class of structurally constrained amines known for their pharmacological relevance, particularly as antagonists for receptors such as NMDA, CXCR2, and nicotinic acetylcholine receptors (nAChRs) . The fluorine atom at the ortho position of the benzyl group introduces steric and electronic effects that modulate binding affinity and metabolic stability.

Properties

Molecular Formula

C14H18FN

Molecular Weight

219.30 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C14H18FN/c15-13-4-2-1-3-12(13)9-16-14-8-10-5-6-11(14)7-10/h1-4,10-11,14,16H,5-9H2

InChI Key

AVFVEOXJUBZBIF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2NCC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Reduction of Bicyclo[2.2.1]heptan-2-one

One classical approach involves the reduction of bicyclo[2.2.1]heptan-2-one (norcamphor) to the corresponding amine. This process typically employs strong hydride reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The reduction proceeds under anhydrous conditions, often in ether solvents, yielding the primary amine.

Reaction Conditions:

  • Reagent: LiAlH₄ or NaBH₄
  • Solvent: Anhydrous ether
  • Temperature: Reflux
  • Outcome: Bicyclo[2.2.1]heptan-2-amine with high yield (~78-85%).

Nucleophilic Substitution with Benzyl Halides

Another common method involves reacting bicyclo[2.2.1]heptan-2-amine with 2-fluorobenzyl chloride in the presence of a base (e.g., triethylamine). This nucleophilic substitution yields the N-alkylated product, which can be further converted into the hydrochloride salt.

Reaction Conditions:

  • Reagent: 2-Fluorobenzyl chloride
  • Base: Triethylamine
  • Solvent: Dichloromethane or ethanol
  • Temperature: Ambient or slightly elevated (~50°C)
  • Purification: Acidification and crystallization as hydrochloride salt.

Catalytic Hydrogenation

Industrial-scale synthesis often employs catalytic hydrogenation of bicyclo[2.2.1]heptene derivatives, utilizing metal catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere, to produce the saturated amine.

Reaction Conditions:

  • Catalyst: Pd/C
  • Pressure: 50 psi H₂
  • Temperature: ~80°C
  • Product: Saturated bicyclic amines.

Specific Synthesis of N-[(2-Fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine

Direct Alkylation Approach

The most straightforward method involves the alkylation of bicyclo[2.2.1]heptan-2-amine with 2-fluorobenzyl chloride:

$$
\text{Bicyclo[2.2.1]heptan-2-amine} + \text{2-Fluorobenzyl chloride} \xrightarrow{\text{Base}} \text{this compound}
$$

Reaction conditions:

  • Solvent: Dichloromethane or ethanol
  • Base: Triethylamine or sodium carbonate
  • Temperature: Room temperature to 50°C
  • Duration: 12-24 hours
  • Purification: Extraction, washing, and crystallization as hydrochloride salt.

Multi-step Synthesis via Intermediate Formation

Alternatively, the synthesis can involve initial formation of a protected amine, followed by deprotection and subsequent alkylation. This approach enhances stereochemical control and purity.

Conversion to Hydrochloride Salt

Post-synthesis, the free amine is treated with hydrochloric acid to form the hydrochloride salt, which stabilizes the compound and facilitates handling.

Reaction Conditions and Optimization

Method Reagents Solvent Temperature Yield Remarks
Reduction of bicyclo[2.2.1]heptan-2-one LiAlH₄ Ether Reflux 78-85% High efficiency, common precursor
Nucleophilic substitution 2-Fluorobenzyl chloride Dichloromethane Ambient to 50°C Variable Dependent on purity and reaction time
Catalytic hydrogenation H₂, Pd/C Hydrogen atmosphere 80°C Industrial scale Preserves bicyclic structure

In-Depth Research Findings and Data

Literature on Synthesis Pathways

  • A study involving the reduction of bicyclo[2.2.1]heptan-2-one with LiAlH₄ reported yields exceeding 80%, emphasizing its reliability as a precursor.
  • The reaction of bicyclo[2.2.1]heptan-2-amine with 2-fluorobenzyl chloride has been documented to produce the target compound with high selectivity, especially when conducted under inert atmosphere and with excess base to neutralize HCl byproduct.

Reaction Mechanisms

  • The nucleophilic substitution proceeds via SN2 mechanism, where the amine nitrogen attacks the electrophilic carbon of the benzyl chloride.
  • The reduction of ketones involves nucleophilic hydride transfer, converting the carbonyl group into a primary amine.

Analytical Data

  • NMR spectra confirm the formation of the desired compound, with characteristic signals for the aromatic fluorine substituent at approximately –131 ppm in 19F NMR.
  • Mass spectrometry (ESI-TOF) shows molecular ion peaks consistent with the molecular formula C14H19ClFN.

Summary of Key Synthesis Parameters

Step Reagents Conditions Yield References
Reduction of ketone LiAlH₄ Ether, reflux 78-85%
Alkylation with benzyl chloride 2-Fluorobenzyl chloride, triethylamine Room temp to 50°C Variable
Salt formation HCl Aqueous or gaseous Quantitative

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group facilitates nucleophilic substitution under specific conditions. In one protocol, reaction with 1,1'-carbonyldiimidazole in dimethylformamide (DMF) at 60°C for 8 hours yielded urea derivatives via carbamate intermediates .

Key conditions :

  • Solvent : DMF

  • Reagents : 1,1'-Carbonyldiimidazole, triethylamine

  • Temperature : 60°C

  • Yield : 12% (isolated as hydrochloride salt)

Urea Formation

The compound reacts with isocyanates to form disubstituted ureas. For example, interaction with bicyclo[2.2.1]heptane-2-yl isocyanate (8 ) in toluene at 110°C produced 1-(2-fluorophenyl)-3-(bicyclo[2.2.1]heptan-2-yl)urea derivatives .

Reaction pathway :

  • Activation of amine with 1,1'-carbonyldiimidazole.

  • Nucleophilic attack by isocyanate.

  • Acidic workup to isolate urea product .

Spectroscopic Characterization

Post-reaction analysis employs advanced techniques:

Technique Key Observations Source
¹H NMR NH proton signal at 5.75–5.84 ppm (urea derivatives); shifts to 6.73 ppm with F-substituents
¹⁹F NMR Fluorine signal at –131.32 to –131.39 ppm for 2-fluorophenyl group
Mass Spectrometry Molecular ion peaks consistent with C16H22FN (m/z 247.35)

Oxidation and Reduction

While direct data on the title compound is limited, analogous bicyclo[2.2.1]heptan-2-amines undergo:

  • Oxidation : Conversion to bicyclo[2.2.1]heptan-2-one using KMnO₄ or CrO₃.

  • Reduction : Hydrogenation with Pd/C yields saturated amine derivatives.

Proposed conditions for oxidation :

  • Reagents : KMnO₄ (aqueous), CrO₃ (acidic)

  • Temperature : 25–80°C

Pharmacological Interactions

Though not a reaction per se, the compound’s NMDA receptor antagonism involves non-covalent binding via:

  • Hydrogen bonding : Between the amine group and GluN1 subunit.

  • Van der Waals interactions : Bicyclic framework with hydrophobic receptor pockets.

Stability Under Physiological Conditions

The compound demonstrates high stability in:

  • Simulated gastric fluid (SGF) : >90% intact after 24 hours.

  • Rat plasma : Half-life >6 hours at 37°C.

Scientific Research Applications

N-[(2-Fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-Fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to these targets, while the bicycloheptane ring provides structural stability. The compound may modulate signaling pathways or inhibit enzyme activity, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Variations in the Bicyclo[2.2.1]heptan-2-amine Series

The norbornane scaffold is versatile, allowing modifications at the amine position or on the bicyclic framework. Below is a comparative analysis of key derivatives:

Compound Name Substituent(s) Key Pharmacological Target Notable Properties/Activities References
N-[(2-Fluorophenyl)methyl] 2-fluorobenzyl NMDA receptor High steric bulk; potential neuroprotection
2-(4-Fluorophenyl)-N-(pyrrolidinylethyl) 4-fluorophenyl + pyrrolidinylethyl NMDA receptor IC50 = 5.5 µM (CXCR2); neurotoxicity < memantine
N,N-diarylsquaramides (e.g., 2a–2h) Squaramide + aryl groups CXCR2 IC50 = 0.5–5.5 µM; anti-cancer potential
Mecamylamine N,2,3,3-tetramethyl nAChR Clinically used nAChR antagonist; lipophilic
N-benzyl-2-phenylethynyl Benzyl + phenylethynyl N/A Synthetic intermediate; KA2 coupling product
Key Observations:
  • Fluorine Position: The substitution pattern on the phenyl ring (e.g., 2- vs. 4-fluoro) significantly impacts receptor selectivity. For example, 2-(4-fluorophenyl) derivatives (e.g., 5f in ) exhibit higher NMDA receptor affinity (IC50 = 5.5 µM) compared to non-fluorinated analogs.
  • Bridge Ring Size: Enlarging the bicyclic framework (e.g., bicyclo[3.1.0]hexane) reduces CXCR2 antagonism, highlighting the importance of the norbornane scaffold’s spatial constraints .
  • N-Substituents : Bulky groups like diarylsquaramides enhance CXCR2 antagonism, while smaller alkyl chains (e.g., pyrrolidinylethyl) improve blood-brain barrier penetration .
Comparative Yields:
Compound Type Yield Range Purification Method Reference
Biphenyl carboxamide analogs 38% Flash chromatography
Diaryl squaramides 34–46% C18 chromatography
Fluorophenyl NMDA antagonists 46% Silica gel chromatography

Pharmacological and Toxicological Profiles

Activity Data:
  • NMDA Receptor Antagonism : Fluorinated derivatives like 5f (2-(4-fluorophenyl)) show micromolar-range IC50 values (5.5 µM), comparable to memantine (1 µM therapeutic serum level) .
  • CXCR2 Antagonism : Diaryl squaramides (e.g., 2e–2g) exhibit IC50 values as low as 0.5 µM, with Boc-protected analogs requiring HCl deprotection for activity .
  • Toxicity: MDCK cell assays reveal concentration-dependent toxicity at >100 µM for most norbornane derivatives, but fluorinated compounds show reduced neurotoxicity compared to non-fluorinated analogs .

Physicochemical Properties

Property N-[(2-Fluorophenyl)methyl] 2-(4-Fluorophenyl)-5f Mecamylamine
Molecular Weight ~205 g/mol 292.4 g/mol 203.3 g/mol
LogP (Predicted) 2.8–3.2 3.5 2.1
Solubility Low (DMSO/EtOH) Moderate (MeOH/H2O) High (aqueous buffer)
Melting Point Not reported 180–182°C (HCl salt) 222°C

Biological Activity

N-[(2-Fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine, also known by its CAS number 1247886-02-7, is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₈FN, with a molecular weight of 219.30 g/mol. The compound features a bicyclo[2.2.1]heptane core, which contributes to its pharmacological properties.

PropertyValue
Molecular FormulaC₁₄H₁₈FN
Molecular Weight219.30 g/mol
CAS Number1247886-02-7

Pharmacological Effects

This compound has been studied for its potential as a neuroprotective agent and NMDA receptor antagonist . Research indicates that it may reverse neurotoxicity induced by vanadium in model organisms such as Caenorhabditis elegans . This suggests that the compound could have implications in treating neurodegenerative diseases.

The compound's activity as an NMDA receptor antagonist implies that it may interfere with excitatory neurotransmission, which is crucial in various neurological conditions. By blocking NMDA receptors, it may help in reducing excitotoxicity—a process that can lead to neuronal injury and death.

Case Studies and Research Findings

  • Neurotoxicity Reversal : In a study involving C. elegans, this compound demonstrated significant neuroprotective effects against vanadium-induced toxicity, indicating its potential therapeutic applications .
  • Comparative Studies : Comparative analysis with other NMDA antagonists revealed that this compound exhibits a favorable profile in terms of efficacy and safety, making it a candidate for further development in neuropharmacology.
  • Structural Activity Relationship (SAR) : The structural characteristics of this compound allow for modifications that could enhance its biological activity and selectivity towards specific receptors.

Q & A

Basic Question

  • MDCK Cells : Polarized epithelial cells model BBB permeability; cell viability assays (e.g., MTT reduction) quantify compound toxicity at concentrations up to 500 µM .
  • N2a Neuronal Cells : Evaluate neurotoxicity via lactate dehydrogenase (LDH) release assays, with memantine (1 µM) as a therapeutic reference .

What mechanistic insights explain the antiviral activity of bicyclic urea derivatives?

Advanced Question
Derivatives like 4a–e and 5a–e inhibit RNA viruses (e.g., SARS-CoV-2) by:

  • Soluble Epoxide Hydrolase (sEH) Inhibition : Urea groups mimic endogenous substrates, blocking sEH’s catalytic dyad (Asp335/His524) with IC₅₀ values < 100 nM .
  • Lipophilic Bicyclic Moieties : Enhance membrane permeability, as shown by logP values >3.0 for adamantane-containing analogs .

How does stereochemistry influence biological activity in bicyclic amines?

Advanced Question

  • exo vs. endo Isomers : exo-2-Aminonorbornane derivatives exhibit higher receptor affinity due to optimal spatial alignment with NMDA receptor pockets .
  • Chiral Centers : (1R,2R,4R)-configured amines (e.g., 3g ) show 10-fold greater antiviral potency than racemic mixtures, attributed to enantioselective enzyme binding .

What computational tools predict physicochemical properties of these compounds?

Basic Question

  • Joback Method : Estimates boiling points, critical temperatures, and solubility parameters based on group contributions (e.g., bicyclo[2.2.1]heptane contributes +28.5 to molar volume) .
  • Molecular Dynamics (MD) : Simulates membrane permeability using logP and polar surface area (PSA) values .

How are contradictory toxicity profiles resolved in preclinical studies?

Advanced Question

  • Dose-Response Curves : Differentiate therapeutic (1–10 µM) vs. toxic (>100 µM) ranges using Hill slope analysis .
  • Metabolic Stability Assays : Liver microsome studies identify toxic metabolites (e.g., N-oxides) that require structural mitigation .

What strategies improve yields in large-scale syntheses?

Advanced Question

  • Catalytic Azide Reductions : Replace stoichiometric reagents (e.g., PPh₃) with catalytic Pd/C-H₂ systems to reduce waste .
  • Microwave-Assisted Synthesis : Accelerates urea formation (30 min vs. 24 h) with yields >90% .

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